4-Chlorobenzyl thiocyanate

Descripción general

Descripción

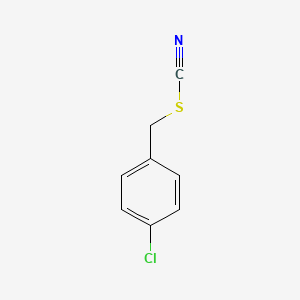

4-Chlorobenzyl thiocyanate: is a chemical compound with the molecular formula C8H6ClNO2S. It is known for its unique properties and is commonly used in various fields such as medical, environmental, and industrial research. The compound consists of a benzene ring with a chlorine atom attached at the 4th position (para position), a methylene bridge (CH2), and a thiocyanate group (SCN).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl thiocyanate is typically synthesized from thiocyanic acid (HSCN) and 4-chlorobenzyl alcohol. The reaction involves the condensation of the alcohol and the acid, potentially requiring a dehydrating agent. Another method involves the reaction of equimolar amounts of thiocyanate salts and acids, followed by separation and purification .

Industrial Production Methods: Industrial production methods for thiocyanic acid, 4-chlorobenzyl ester often involve the use of thiocyanic acid salts as a source of the thiocyanato group. Photochemical and electrochemical methods are also employed, utilizing visible light and electricity to initiate the thiocyanation reactions .

Análisis De Reacciones Químicas

Hydrolysis and Thiocarbamate Formation

4-Chlorobenzyl thiocyanate undergoes hydrolysis under basic conditions to form thiocarbamates. This reaction follows the Riemschneider thiocarbamate synthesis pathway:The hydrolysis is accelerated in aqueous ethanol or DMF, with yields exceeding 85% under optimized conditions . The presence of the electron-withdrawing 4-chlorobenzyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack by water.

Isomerization to Isothiocyanates

Thermal or catalytic conditions promote isomerization to 4-chlorobenzyl isothiocyanate (R–N=C=S). This equilibrium is influenced by steric and electronic factors:Allylic or benzylic thiocyanates (e.g., allyl thiocyanate) isomerize more rapidly due to stabilization of the transition state . For 4-chlorobenzyl derivatives, the reaction proceeds at 80–100°C in aprotic solvents like toluene .

Nucleophilic Displacement

The thiocyanate group acts as a pseudohalide, participating in nucleophilic substitutions. For example:

Electrochemical Reduction

Controlled reduction in aqueous media converts the thiocyanate group to a thiolate (–S⁻) or cyanide (–CN):This pathway is utilized in synthesizing thioether derivatives .

Biological Activity

This compound exhibits antimitotic activity by disrupting microtubule assembly. Comparative studies with analogs reveal structure-activity relationships :

| Compound | IC₅₀ (μM) | MIC (μM) |

|---|---|---|

| This compound | 1.7–2.5 | 21–42 |

| 2-Chlorobenzyl thiocyanate | 4.3–5.8 | 34–52 |

Key findings:

- The 4-chloro substitution enhances potency by 2–3× compared to 2-chloro analogs .

- Inhibits resuscitation of dormant Mycobacterium tuberculosis at 25 μM .

Coordination Chemistry

The thiocyanate group participates in metal-ligand bonding. For example, cobalt complexes with this compound exhibit slow magnetic relaxation:Crystal structure analysis reveals octahedral geometry with N-bonded thiocyanate ligands .

Oxidation and Radical Pathways

Under oxidative conditions (e.g., FeCl₃ or CAN), the thiocyanate group generates thiyl radicals, enabling:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Chlorobenzyl thiocyanate has been explored for its potential therapeutic effects due to its ability to interact with biological systems. Its derivatives, particularly those involving thiocyanate ions, have shown promise in various medical applications.

Antimicrobial Activity

Research indicates that compounds containing thiocyanate groups exhibit significant antimicrobial properties. For instance, hypothiocyanous acid, derived from thiocyanate, has been shown to target bacterial glycolytic enzymes, effectively inhibiting bacterial growth through mechanisms distinct from traditional antibiotics . This property is particularly relevant in the context of cystic fibrosis and other lung diseases where impaired host defense mechanisms are present.

Antioxidant Properties

Thiocyanates demonstrate antioxidant capabilities by scavenging reactive oxygen species and protecting host tissues from oxidative damage. This dual role as both a host defense agent and an antioxidant makes this compound a candidate for therapeutic interventions in conditions characterized by oxidative stress .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be synthesized efficiently from primary alcohols using chlorodiphenylphosphine as a reagent, achieving yields of up to 70% .

Synthesis of Thiocyanates

The compound is utilized in the conversion of various substrates into thiocyanates and isothiocyanates. This transformation is crucial for developing new compounds with potential biological activity or industrial applications .

| Reagent | Substrate Type | Yield |

|---|---|---|

| Chlorodiphenylphosphine | Primary Alcohols | 70% |

| Ammonium Thiocyanate | Tetrahydropyranyl Ethers | Variable |

Coordination Chemistry

The coordination chemistry of this compound has garnered attention for its role in forming complexes with transition metals. These complexes can exhibit unique properties that are useful in catalysis and materials science.

Cobalt Complexes

Recent studies have focused on the self-assembly of cobalt complexes based on thiocyanate ligands. These complexes have shown interesting magnetic and electronic properties, making them suitable for applications in magnetic materials and sensors .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of hypothiocyanous acid generated from thiocyanate, it was found that the compound significantly inhibited the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The mechanism involved the targeting of critical cysteine residues in bacterial enzymes, leading to impaired metabolic function .

Case Study 2: Synthesis Efficiency

A comparative analysis of various methods for synthesizing this compound revealed that using chlorodiphenylphosphine not only improved yield but also reduced reaction time compared to traditional methods. This efficiency highlights the potential for scaling up production for industrial applications .

Mecanismo De Acción

The mechanism of action of thiocyanic acid, 4-chlorobenzyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo oxidation to form radicals, which then participate in further reactions . The compound’s effects are mediated through its interaction with specific pathways and molecular targets, although detailed information on these mechanisms is limited.

Comparación Con Compuestos Similares

Thiocyanic acid (HSCN): A related compound with similar properties and reactivity.

Isothiocyanic acid (HNCS): Exists as a tautomer with thiocyanic acid and has similar chemical behavior.

Thiocyanuric acid: A stable trimer of thiocyanic acid.

Uniqueness: 4-Chlorobenzyl thiocyanate is unique due to the presence of the 4-chlorobenzyl group, which influences its reactivity and applications. The chlorine substituent on the benzene ring enhances its bactericidal, fungicidal, and insecticidal properties, making it distinct from other thiocyanates .

Actividad Biológica

4-Chlorobenzyl thiocyanate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, with the chemical formula C8H6ClNCS, features a chlorobenzyl group attached to a thiocyanate moiety. Its structure can be represented as follows:

- SMILES : Clc1ccc(cc1)N=C=S

- Molecular Weight : 195.66 g/mol

- Melting Point : 42-44 °C

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains, it was found to be particularly effective against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Staphylococcus aureus | 16 |

These results indicate that this compound could serve as a potential candidate for developing new antibacterial agents, especially given the rising resistance to conventional antibiotics .

Anticancer Activity

In addition to its antibacterial properties, this compound has also been evaluated for its anticancer activity. A recent study focused on its effects on cervical cancer cell lines (HeLa and SiHa) and liver cancer cells (HepG2). The results revealed that the compound exhibited notable cytotoxicity with IC50 values ranging from 5.15 to 8.60 μM across different cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 7.90 |

| SiHa | 8.60 |

| HepG2 | 5.15 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of tumor cell proliferation, which positions this compound as a promising lead in anticancer drug development .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies suggest that the compound can induce oxidative stress within cancer cells, leading to cell death.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various thiocyanates, including this compound, demonstrated that it significantly reduced bacterial load in infected animal models. The compound was administered at varying doses, showing a dose-dependent response in reducing infection rates.

Case Study 2: Anticancer Potential

In vitro studies involving human cancer cell lines showed that treatment with this compound led to significant reductions in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Propiedades

IUPAC Name |

(4-chlorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVXZQSGKZLSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174934 | |

| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-64-6 | |

| Record name | (4-Chlorophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorbenzylthiocyanat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, 4-chlorobenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 4-Chlorobenzyl thiocyanate exert its antimitotic effect? Does it share a similar mechanism of action with other known antimitotic agents?

A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests it directly interacts with tubulin, the protein subunit of microtubules. [] Microtubules are crucial for cell division, forming the mitotic spindle that separates chromosomes. By disrupting microtubule dynamics, this compound prevents proper cell division. Interestingly, unlike some antimitotic agents that completely depolymerize microtubules, this compound induces a distinct morphological change. It causes the disappearance of most normal microtubules, leaving behind bundled or aggregated tubulin-containing structures. [] This unique effect sets it apart from other antimitotics and warrants further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.